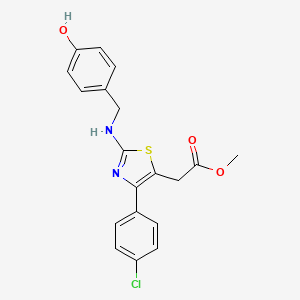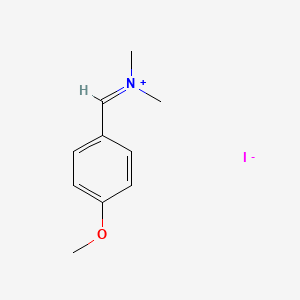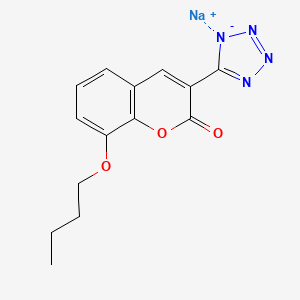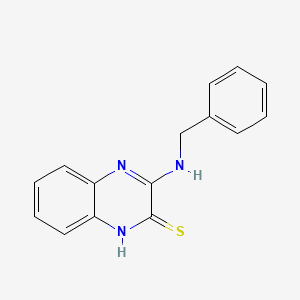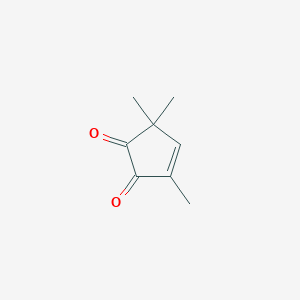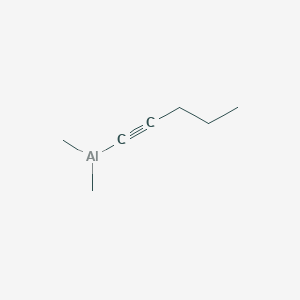
2,4,6-Trimethylbenzene-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a carbodithioic acid group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-carbodithioic acid can be achieved through several methods:
From Dithioic Acids and Their Salts: This involves the reaction of dithioic acids with electrophiles.
Thionation of S-Substituted Thioates: This method involves the conversion of S-substituted thioates to dithioic acids.
Sigmatropic Rearrangements: Both [3,3]-sigmatropic (thio-Claisen) and [2,3]-sigmatropic rearrangements can be used to synthesize dithioic acids.
From Ketene Dithioacetal: This involves the reaction of ketene dithioacetals to form dithioic acids.
From Iminium Salts: This method involves the reaction of iminium salts with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound typically involves the isolation of the compound from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a significant amount of trimethylbenzene, which can be further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,4,6-Trimethylbenzene-1-carbodithioic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylbenzene-1-carbodithioic acid involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form coordination complexes with transition metals, which can then participate in various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbodithioic acid group.
1,2,4-Trimethylbenzene: Similar aromatic hydrocarbon but lacks the carbodithioic acid group.
Uniqueness
2,4,6-Trimethylbenzene-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene derivatives .
Propriétés
Numéro CAS |
79253-88-6 |
|---|---|
Formule moléculaire |
C10H12S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
2,4,6-trimethylbenzenecarbodithioic acid |
InChI |
InChI=1S/C10H12S2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
QYSTVKZFHACJNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=S)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
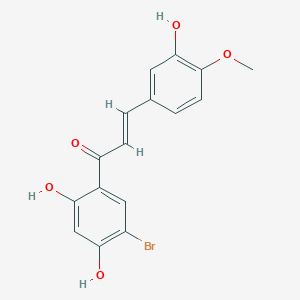
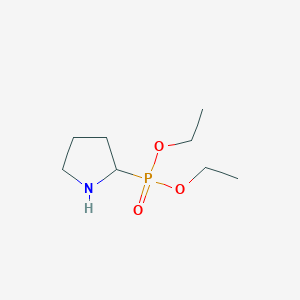

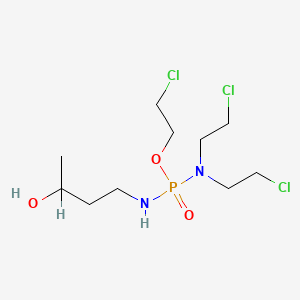
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
